Methoxy[(oxan-4-yl)methyl]amine hydrochloride
Overview
Description
Methoxy[(oxan-4-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1438858-65-1 . It has a molecular weight of 145.2 and its IUPAC Name is 4-[(methoxyamino)methyl]tetrahydro-2H-pyran . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for Methoxy[(oxan-4-yl)methyl]amine is 1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH 2+ . It undergoes deprotonation by methyl lithium to give CH 3 ONHLi . This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 145.2 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications
Rotational Spectrum Analysis for Interstellar Detection
A study by Kolesniková et al. (2018) focuses on the rotational spectrum of methoxyamine, a compound related to Methoxy[(oxan-4-yl)methyl]amine hydrochloride, up to 480 GHz for potential detection in the interstellar medium. This research is pivotal in understanding complex molecule formation in space, showcasing the compound's application in astrophysics and astrochemistry (Kolesniková et al., 2018).
Synthesis Applications in Organic Chemistry
Matsumura et al. (1994) demonstrated a method for introducing an oxo group into the β-position of cyclic amines using this compound or related compounds. This technique was applied in the synthesis of δ-aminolevulinic acid, highlighting its significance in synthetic chemistry and potential in biosynthesis pathways (Matsumura et al., 1994).
Chemoselective Methylation in Organic Synthesis
Oku et al. (2004) explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. Their findings offer insights into efficient methylation techniques, underlining the compound's role in enhancing selectivity and reactivity in organic synthesis processes (Oku et al., 2004).
Infrared Spectroscopy for Methoxyl Group Detection
Degen (1968) discussed the detection of methoxyl groups, including those in this compound, by infrared spectroscopy. This application is crucial for analytical chemistry, providing a diagnostic technique for identifying methoxyl substituents in various compounds (Degen, 1968).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) investigated the Michael type addition of amines to related compounds for producing derivatives with significant antimicrobial and anticoccidial activities. This study showcases the potential pharmacological applications of this compound in developing new therapeutics (Georgiadis, 1976).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methoxy-1-(oxan-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-8-6-7-2-4-10-5-3-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHOLVBUJVCWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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